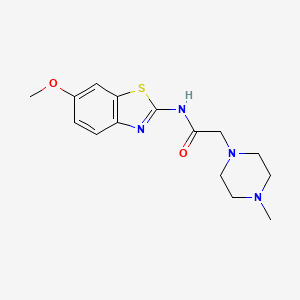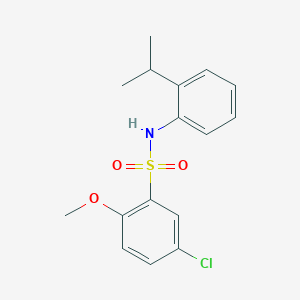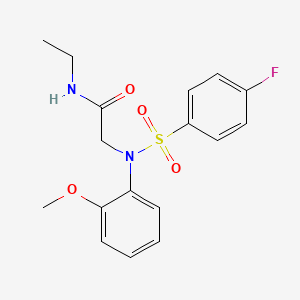
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide, also known as FSMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FSMA is a sulfonamide-based compound that exhibits promising anticancer and antitumor properties.
Mechanism of Action
The exact mechanism of action of 2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, studies have suggested that this compound induces cell death by activating the apoptotic pathway. It has been shown to upregulate the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins. This compound has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. However, this compound also exhibits limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, this compound exhibits low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Future Directions
Several future directions for 2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide research can be identified. First, further studies are needed to elucidate the exact mechanism of action of this compound. Second, the development of this compound derivatives with improved solubility and potency may enhance its potential as an anticancer drug candidate. Third, the use of this compound in combination with other anticancer drugs may enhance its therapeutic efficacy. Finally, the development of targeted drug delivery systems for this compound may improve its selectivity towards cancer cells and reduce its toxicity towards normal cells.
Synthesis Methods
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with furan-2-ylmethylamine and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its promising anticancer and antitumor properties. This compound has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit tumor growth in animal models.
properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-27-19-7-3-2-6-18(19)23(14-20(24)22-13-16-5-4-12-28-16)29(25,26)17-10-8-15(21)9-11-17/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKKANOUNMPWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7536785.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)



![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)